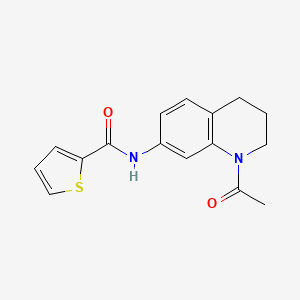

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold acetylated at the 1-position and linked to a thiophene-2-carboxamide group at the 7-position.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11(19)18-8-2-4-12-6-7-13(10-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBBODZPRAUWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of 1-acetyl-1,2,3,4-tetrahydroquinoline: This intermediate can be synthesized by the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.

Coupling with thiophene-2-carboxylic acid: The 1-acetyl-1,2,3,4-tetrahydroquinoline is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the coupling step to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled temperatures.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Structural Overview

The compound features a tetrahydroquinoline moiety linked to a thiophene-2-carboxamide group. This configuration provides a rigid framework that is conducive to interactions with biological targets. The presence of the thiophene ring enhances its electronic properties, making it suitable for various chemical reactions and biological activities.

Anticancer Activity

Research has indicated that compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide exhibit potential anticancer properties. Studies focusing on bromodomain-containing protein 4 (BRD4) inhibitors have highlighted the role of such compounds in cancer treatment. BRD4 is implicated in various cancers, and targeting this protein can lead to reduced tumor growth in models of melanoma and other malignancies .

Neuroprotective Effects

The tetrahydroquinoline structure is associated with neuroprotective effects. Compounds derived from this framework have been explored for their ability to mitigate neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Antimicrobial Properties

Certain derivatives of tetrahydroquinoline compounds have shown antimicrobial activity. The unique structure allows for interaction with microbial targets, potentially leading to the development of new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of carbonic anhydrase has been documented for related compounds, suggesting that this compound may exhibit similar properties .

Drug Development

Due to its structural characteristics, this compound serves as a scaffold for the design of new drugs targeting various diseases. The ability to modify the thiophene or tetrahydroquinoline components allows researchers to tailor compounds for enhanced efficacy and selectivity against specific biological targets.

Organic Electronics

The electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics. Their ability to conduct electricity can be harnessed in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. This application is particularly relevant in creating advanced materials for industrial use .

Case Studies

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It could modulate pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Dihydroquinazolin-Based Thiophene Carboxamides

Compounds 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) and 7g (similar to 7h with minor substituent variations) exhibit:

- EGFR Inhibition : Docking scores of −9.31 kcal/mol (7h) and −9.41 kcal/mol (7g) against EGFR tyrosine kinase domain (TKD, PDB: 1M17), comparable to the reference compound 7j (−9.65 kcal/mol) .

- Anticancer Activity : Both compounds demonstrated superior apoptotic activity over etoposide in MTT assays across four human cancer cell lines .

| Compound | Core Structure | Substituents | Docking Score (kcal/mol) | Key Target |

|---|---|---|---|---|

| 7h | Dihydroquinazolin | Isopropyl, methyl, phenyl | −9.31 | EGFR TKD (1M17) |

| 7g | Dihydroquinazolin | Slight structural variation | −9.41 | EGFR TKD (1M17) |

| Target Compound | Tetrahydroquinoline | Acetyl group at 1-position | Not reported | Likely EGFR/CA |

Key Insight : The dihydroquinazolin core enhances EGFR binding, while substituents (e.g., isopropyl, phenyl) fine-tune activity. The acetyl group in the target compound may alter solubility or target selectivity.

Tetrahydroquinoline-Based Carboxamides

Compounds 21–25 from feature a tetrahydroquinoline scaffold with diverse carboxamide substituents:

- Synthetic Routes : Varied conditions (e.g., DMF, THF) and coupling reagents (DCC, EDC) yield distinct melting points (220–300°C), suggesting differences in crystallinity and stability .

- Biological Targets : These compounds inhibit carbonic anhydrase isoforms (CA I, II, IV, IX), diverging from the EGFR focus of dihydroquinazolin derivatives .

Structural Comparison :

- Compound 21 : Benzamide substituent with a dimethylphenyl group (melting point: 220–221°C).

- Compound 22 : Difluoro-biphenylcarboxamide (melting point: 281–282°C), indicating higher rigidity.

- Target Compound : Thiophene-2-carboxamide likely reduces steric hindrance compared to bulkier substituents in 21–23.

Thiophene-2-carboxamide Derivatives with Aromatic Moieties

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Structural Features: Dihedral angles of 13.53° (molecule A) and 8.50° (molecule B) between thiophene and nitrobenzene rings, influencing planar conformation . Physicochemical Properties: High melting point (397 K) due to weak C–H⋯O/S interactions in crystal packing .

Contrast with Target Compound: The nitro group in this analog may enhance electrophilicity for antimicrobial activity, whereas the acetyl-tetrahydroquinoline moiety in the target compound could favor kinase inhibition.

Thiadiazole-Carboxamide Derivatives ()

- Synthesis: (2-Chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides involve chloroquinoline and thiadiazole coupling.

- Divergent Activity : Thiadiazole rings may target different pathways (e.g., bacterial enzymes) compared to thiophene-based analogs .

Critical Analysis of Structural-Activity Relationships (SAR)

Core Heterocycle: Dihydroquinazolin (7h, 7g): Optimal for EGFR inhibition due to planar structure and hydrogen bonding with kinase domains . Tetrahydroquinoline (Target Compound): Flexibility from the saturated ring may improve solubility or alter target selectivity.

Substituent Effects :

- Acetyl Group : May reduce metabolic degradation compared to oxo or methyl groups in analogs.

- Thiophene vs. Thiadiazole : Thiophene’s electron-rich nature enhances π-π stacking in kinase binding, whereas thiadiazole’s rigidity suits bacterial targets .

Target Selectivity: Minor structural changes shift activity from EGFR (7h, 7g) to carbonic anhydrase (21–25) or antimicrobial targets ().

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 357.43 g/mol

- CAS Number : 898465-86-6

The structure features a tetrahydroquinoline moiety, which is known for various biological activities, including antitumor and antimicrobial properties. The thiophene ring also contributes to the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

- Formation of Tetrahydroquinoline : This can be achieved through cyclization reactions involving appropriate precursors.

- Acetylation : The introduction of the acetyl group enhances the compound's lipophilicity and potential bioactivity.

- Amidation : The formation of the thiophene carboxamide is crucial for the final structure.

Specific reaction conditions such as temperature, solvent choice, and catalysts play a critical role in optimizing yields and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.

In vitro studies indicate that certain derivatives exhibit IC50 values lower than that of Doxorubicin, suggesting enhanced potency.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that similar compounds possess activity against various bacterial strains. The presence of the thiophene ring is believed to enhance this activity through mechanisms that disrupt bacterial cell membranes.

The proposed mechanism of action for this compound involves:

- Binding to Biological Targets : The compound may interact with specific enzymes or receptors involved in cancer progression or microbial growth.

- Inhibition of Key Pathways : By interfering with critical biochemical pathways such as apoptosis or cell cycle regulation, it can induce cell death in tumor cells.

Case Studies

Several case studies have been documented regarding the biological activity of tetrahydroquinoline derivatives:

- Study on Anticancer Effects : A study reported that a derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than conventional chemotherapeutics .

- Antimicrobial Efficacy : Another investigation demonstrated that a related compound showed effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a thiophene-2-carbonyl chloride with a substituted tetrahydroquinoline precursor. For example:

- Step 1: Acetylation of 7-hydroxy-1,2,3,4-tetrahydroquinoline using trifluoroacetic anhydride to introduce the acetyl group .

- Step 2: Reaction of the acetylated intermediate with thiophene-2-carbonyl chloride in acetonitrile under reflux conditions (1–2 hours), followed by solvent evaporation to yield crystals .

- Purification: Column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) or recrystallization from acetonitrile is used to isolate the product .

Key Considerations:

- Use equimolar ratios of reactants to minimize side products .

- Monitor reaction progress via TLC or NMR to optimize yields (~50–70%) .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions influence its packing?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at low temperatures (123 K) to reduce thermal motion .

- Refinement: SHELXL software refines the structure using parameters like bond lengths, angles, and displacement factors. H-atoms are positioned geometrically or located via Fourier maps .

Structural Insights:

- Dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene and quinoline moieties) reveal conformational flexibility .

- Weak non-classical interactions (C–H⋯O/S) stabilize the crystal lattice, propagated parallel to specific crystallographic planes .

Advanced: What computational strategies are used to predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Glide is used to model interactions with targets like EGFR TKD (PDB: 1M17). Compounds with docking scores <−9 kcal/mol (e.g., −9.65 kcal/mol for analog 7j) suggest strong binding .

- QSAR Models: Physicochemical descriptors (e.g., logP, polar surface area) are correlated with activity data to predict IC50 values .

- MD Simulations: GROMACS assesses binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .

Case Study:

Analog 7h (thiophene-2-carboxamide derivative) showed potent EGFR inhibition (−9.31 kcal/mol), attributed to hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .

Advanced: How do structural modifications impact the compound’s biological efficacy?

Methodological Answer:

- Substituent Effects:

- SAR Trends:

Contradictions:

Advanced: How are data contradictions resolved in biological assays?

Methodological Answer:

- Dose-Response Curves: Replicate experiments across multiple concentrations (e.g., 0.1–100 µM) to confirm IC50 consistency .

- Off-Target Screening: Use panels like Eurofins CEREP to rule out false positives (e.g., CYP450 inhibition) .

- Structural Validation: Compare crystal structures of analogs to identify artifacts (e.g., disordered solvent molecules skewing activity) .

Example:

Antimicrobial assays for 52 (thiadiazole derivative) showed variability against E. coli (MIC: 4–16 µg/mL). Resolution involved standardizing inoculum size and growth media .

Advanced: What analytical techniques are critical for purity assessment and structural confirmation?

Methodological Answer:

- HPLC-DAD/MS: Quantifies purity (>95%) and detects trace impurities (e.g., unreacted starting materials) .

- 2D NMR (HSQC, HMBC): Assigns quaternary carbons and confirms regiochemistry of substituents .

- HRMS: Validates molecular formula (e.g., m/z 301.1379 [M+H]+ for C17H20N2OS) .

Troubleshooting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.